Ammonium (S)-4-mercapto-2-palmitamidobutanoate
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Overview
Description
N-palmitoyl homocysteine (PHC) is a pH sensitive head group modified lipid.
Mechanism of Action
Target of Action
Ammonium (S)-4-mercapto-2-palmitamidobutanoate, also known as azanium;(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoate, is a type of quaternary ammonium compound (QAC). QACs are known for their wide spectrum of antibacterial activity . They interact with cell membranes, which are the primary targets of their action . The specific targets within the cell membrane can vary, but they often include proteins and lipids that are essential for the cell’s function .
Mode of Action
The mode of action of QACs involves causing rapid and irreversible damage to microbes . This is achieved through their interaction with multiple targets within the cell, leading to the solubilization of lipid components and the denaturation of enzymes involved in nutrient transport . In the case of this compound, it is speculated that the positively charged compound is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell .
Biochemical Pathways
For instance, they can disrupt the integrity of the cell envelope or protein capsid in viruses, leading to the loss of the receptor-binding domain for host cell receptors and/or breakdown of other viral proteins or nucleic acids . In bacteria and fungi, which have greater complexity and metabolism, QACs can target more sites, leading to rapid and irreversible damage .
Pharmacokinetics
The pharmacokinetics of QACs like this compound are characterized by their structure-activity relationship . Factors such as lipophilicity and molecular weight can influence parameters such as clearance, elimination rate constant, volume of distribution, and terminal half-life . For instance, it has been observed that the antibacterial efficiency of QACs can be increased with the chain length increase from 3 to 16 .
Result of Action
The result of the action of this compound is the death of the bacteria . The compound’s interaction with the cell membrane leads to the destruction of the protoplasmic membrane that controls the permeability of the cell, causing the extravasation of the intracellular material . This rapid and irreversible damage to the microbes effectively inhibits their growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, QACs have been used as antifouling agents for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment . Furthermore, these compounds are considered environmentally friendly as they can be efficiently biodegraded . .
Properties
CAS No. |
474942-73-9 |
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Molecular Formula |
C20H42N2O3S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
azanium;2-(hexadecanoylamino)-4-sulfanylbutanoate |
InChI |
InChI=1S/C20H39NO3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24;/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24);1H3 |
InChI Key |
WUXWCXRWTBPUKZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+] |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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